molecular formula C23H19ClN6O2 B2765308 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1207020-84-5

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2765308
CAS No.: 1207020-84-5
M. Wt: 446.9
InChI Key: GIIHIEQHLHMXJT-UHFFFAOYSA-N
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Description

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide is a sophisticated heterocyclic compound supplied for advanced pharmacological and medicinal chemistry research. This complex molecule, built on a fused pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin scaffold, is representative of a class of structures investigated for targeted therapeutic applications . Compounds featuring similar complex heterocyclic architectures, particularly those incorporating chlorophenyl and acetamide substituents, have demonstrated significant potential in drug discovery research, especially as inhibitors of purinergic signaling pathways and other biological targets . The specific structural features of this reagent—including the 4-chlorophenyl group at the 9-position and the 4-ethylphenylacetamide side chain—are designed to optimize molecular interactions with protein binding sites, potentially influencing bioavailability and target selectivity. The presence of the pyrazolo-triazolo-pyrazin core suggests potential investigation as a kinase inhibitor or modulator of purinergic receptors, analogous to other developed heterocyclic compounds used in neurological, respiratory, and urinary disorder research . This product is presented as a high-purity chemical entity to support hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and preclinical pharmacological profiling. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to standard laboratory safety protocols for investigational compounds.

Properties

CAS No.

1207020-84-5

Molecular Formula

C23H19ClN6O2

Molecular Weight

446.9

IUPAC Name

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C23H19ClN6O2/c1-2-15-3-9-18(10-4-15)25-21(31)14-30-23(32)28-11-12-29-20(22(28)27-30)13-19(26-29)16-5-7-17(24)8-6-16/h3-13H,2,14H2,1H3,(H,25,31)

InChI Key

GIIHIEQHLHMXJT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic molecule with significant potential for various biological activities. Its structural uniqueness arises from the combination of pyrazolo and triazolo frameworks, which may enhance its interaction with biological targets such as enzymes and receptors.

Chemical Structure

The molecular formula of this compound is C23H19ClN6O3 , and it has a molecular weight of 462.89 g/mol . The structural configuration includes multiple functional groups that contribute to its biological reactivity.

PropertyValue
Molecular FormulaC23H19ClN6O3
Molecular Weight462.89 g/mol
Key Functional GroupsAcetamide, Chlorophenyl

Preliminary studies suggest that the compound may exhibit various mechanisms of action, primarily through:

  • DNA Intercalation : The ability to intercalate into DNA may disrupt replication and transcription processes, which is crucial for its potential anticancer activity.
  • Enzyme Inhibition : The compound's structural motifs are indicative of potential interactions with key enzymes involved in metabolic pathways.

Anticancer Properties

Research indicates that compounds with similar structures have demonstrated significant anticancer activities. The intercalation into DNA can lead to the inhibition of cancer cell proliferation. This property is particularly relevant for compounds targeting rapidly dividing cells.

Anti-inflammatory Effects

The presence of specific functional groups suggests a potential for anti-inflammatory activity. Compounds within this class are often explored for their ability to modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also possess the ability to inhibit bacterial growth or viral replication.

Study 1: DNA Binding Affinity

A study investigated the binding affinity of the compound to DNA using spectroscopic methods. Results indicated a strong interaction with DNA, supporting its potential as an anticancer agent.

Study 2: Enzyme Interaction

Another research effort focused on the enzyme inhibition profile of similar compounds. The findings suggested that modifications in the compound's structure could enhance its inhibitory effects on specific enzymes linked to cancer metabolism.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC23H19ClN6O3Anticancer, Anti-inflammatory
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9-pentazatricyclo[7.3.0.02,6]dodeca...C23H19ClN6O3Anticancer
Methyl 4-({2-[9-(4-chlorophenyl)-3-oxopyrazo...C23H19ClN6O2Antimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

N-(3,4-Dimethylphenyl)-2-[9-(4-Methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide ()
  • Substituent Differences :
    • Aromatic Group : 4-Methoxyphenyl (vs. 4-chlorophenyl in the target compound).
    • Acetamide Side Chain : N-(3,4-dimethylphenyl) (vs. N-(4-ethylphenyl)).
  • Physicochemical Properties :
    • Molecular Weight: 442.48 g/mol (vs. ~455 g/mol for the target compound, estimated).
    • logP: 3.75 (indicative of moderate lipophilicity).
    • Polar Surface Area: 74.01 Ų (suggests moderate solubility).

This analog demonstrates how electron-donating groups (methoxy) versus electron-withdrawing groups (chloro) influence electronic properties and solubility. The 3,4-dimethylphenyl side chain may reduce metabolic stability compared to the 4-ethylphenyl group due to steric hindrance .

5-[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol ()
  • Core Structure : Pyrrolo-thiazolo-pyrimidine fused with triazole (vs. pyrazolo-triazolo-pyrazine).
  • Substituents : 4-Methoxyphenyl and phenyl groups.
  • The triazole-thiol group enhances hydrogen-bonding capacity compared to the acetamide side chain.

This compound highlights the impact of heterocyclic core variations on bioactivity and solubility. The sulfur atom may confer distinct metabolic pathways .

Analogs with Similar Acetamide Moieties

AP-PROTAC-1 ()
  • Core Structure: Thieno-triazolo-diazepine with a PROTAC (PROteolysis-TArgeting Chimera) design.
  • Substituents :
    • 4-Chlorophenyl group (shared with the target compound).
    • Complex diazenyl-benzyl-acetamide side chain.
  • Functional Relevance : The acetamide linkage is critical for E3 ligase binding in PROTACs, suggesting the target compound’s side chain could be optimized for targeted protein degradation .

Bioactive Triazolo-Pyrazine Derivatives ()

  • Compound 12: 2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide. Features a phenoxyacetamide side chain (vs. N-arylacetamide in the target compound). Demonstrated synthetic versatility via reactions with chloroacetamide derivatives .
  • Compound 16: Antioxidant-conjugated triazolo-pyrazine with a di-tert-butyl-hydroxyl group.

Data Table: Key Comparative Properties

Property Target Compound Methoxyphenyl Analog () AP-PROTAC-1 ()
Molecular Formula C24H19ClN6O2 (estimated) C24H22N6O3 C47H41Cl2N13O8S
Molecular Weight ~455 g/mol 442.48 g/mol 1010.88 g/mol
logP ~4.0 (predicted) 3.75 6.2 (estimated)
Key Substituents 4-Chlorophenyl, 4-ethylphenyl 4-Methoxyphenyl, 3,4-dimethylphenyl 4-Chlorophenyl, diazenyl-benzyl
Bioactivity Relevance Unknown (structure suggests kinase inhibition) Unreported PROTAC-mediated protein degradation

Research Implications and Limitations

  • Substituent Effects : Chlorine and ethyl groups enhance lipophilicity and metabolic stability compared to methoxy and methyl groups .
  • Core Modifications : Thiazolo or diazepine cores () introduce divergent electronic profiles and binding modes.
  • Limitations : Direct bioactivity data for the target compound are absent in the provided evidence. Future studies should prioritize enzymatic assays and ADMET profiling.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized pyrazolo-triazolo-pyrazine intermediates. Key steps include:

  • Step 1 : Cyclocondensation of substituted pyrazole and triazole precursors under reflux in ethanol or DMF .
  • Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution (SNAr) at 80–100°C .
  • Step 3 : Acetamide coupling using α-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMSO) .
  • Characterization : Confirmation via ¹H/¹³C NMR to verify regioselectivity and LC-MS for purity (>95%) .

Q. Which analytical techniques are critical for validating the compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies protons on aromatic (δ 7.2–8.1 ppm) and acetamide (δ 2.1–2.3 ppm) moieties. ¹³C NMR confirms carbonyl (C=O, δ 168–170 ppm) and triazolo-pyrazine carbons .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 482.9 for C₂₂H₁₆ClN₆O₂S) ensures molecular integrity .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to standards .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Solvent Selection : Use DMF or THF for improved solubility of intermediates, reducing side reactions .
  • Catalysis : Add Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency during triazolo-pyrazine formation .
  • Temperature Control : Maintain stepwise heating (e.g., 50°C for SNAr, 110°C for cyclocondensation) to prevent decomposition .
  • Byproduct Mitigation : Implement column chromatography (silica gel, hexane:EtOAc gradients) for intermediate purification .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Conduct experiments at 25–60°C to detect dynamic processes (e.g., rotamers) causing split signals .
  • 2D NMR (COSY, NOESY) : Map coupling between protons to confirm spatial arrangements (e.g., acetamide orientation) .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. How to design assays for evaluating the compound’s biological activity and mechanism of action?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., triazolo-pyrazines as kinase inhibitors) .
  • In Vitro Assays :
  • Enzyme Inhibition : Use fluorescence polarization (FP) or TR-FRET for IC₅₀ determination .
  • Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Mechanistic Studies :
  • Molecular Docking : AutoDock Vina to predict binding poses in ATP-binding pockets .
  • Western Blotting : Assess downstream signaling proteins (e.g., p-AKT, ERK) post-treatment .

Key Methodological Considerations

  • Contradiction Analysis : Cross-validate NMR data with X-ray crystallography (if crystals are obtainable) to resolve ambiguities .
  • Pharmacokinetic Profiling : Use in vitro microsomal stability assays (human liver microsomes) to predict metabolic liabilities .
  • Safety Screening : Refer to GHS-compliant protocols for acute toxicity testing (e.g., zebrafish models) before in vivo studies .

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